Defluoro Aprepitant
Description
Contextualization within Neurokinin-1 Receptor Antagonist Chemistry
Aprepitant (B1667566) functions by blocking the action of substance P, a neuropeptide, at the NK-1 receptors in the brain, which are key components of the vomiting reflex pathway. nih.govaboutscience.eufda.gov The chemical architecture of Aprepitant features a morpholine (B109124) core and, crucially, a fluorophenyl group. wikipedia.org Defluoro Aprepitant, as its name suggests, lacks a fluorine atom on this phenyl ring. echemi.compharmaffiliates.com This seemingly minor structural modification is significant within the field of medicinal chemistry, as the presence and position of fluorine atoms can profoundly influence a molecule's biological activity, metabolism, and pharmacokinetic properties. acs.orgtandfonline.com The study of analogs like this compound helps to understand the structure-activity relationship of NK-1 receptor antagonists.
Significance of Defluorination in Drug Discovery and Development
Fluorine is a commonly incorporated element in modern pharmaceuticals to enhance properties such as metabolic stability, binding affinity, and membrane permeability. tandfonline.comhyphadiscovery.com The carbon-fluorine bond is exceptionally strong, often making a molecule more resistant to metabolic breakdown. acs.org
However, the process of defluorination, or the removal of a fluorine atom, can occur both synthetically and metabolically. hyphadiscovery.comrsc.org In the context of drug manufacturing, unintended defluorination can lead to the formation of impurities like this compound. acs.orgresearchgate.net The presence of such impurities must be strictly controlled as they may have different toxicological or pharmacological profiles compared to the intended API. google.com The study of defluorination processes is critical for developing robust synthetic routes and for understanding potential metabolic pathways of fluorinated drugs. acs.orghyphadiscovery.com
Historical Perspective of Aprepitant and its Analogues
The development of Aprepitant by Merck & Co. was a significant advancement in antiemetic therapy. nih.govspringer.com It was the first NK-1 receptor antagonist approved by the FDA in 2003 for preventing chemotherapy-induced nausea and vomiting (CINV). wikipedia.orgdrugs.com The journey to its approval involved extensive research into its mechanism of action and the development of a complex synthesis process. nih.govnih.gov
During the optimization of this synthesis, various related compounds and potential impurities, including this compound, were identified. acs.orgresearchgate.net The study of these analogues is not only crucial for quality control but also provides valuable insights for the design of new and improved therapeutic agents. nih.govresearchgate.net For instance, the development of Fosaprepitant (B1673561), a water-soluble prodrug of Aprepitant for intravenous administration, demonstrates the continued evolution of this class of drugs. amegroups.orgnih.gov The analysis of impurities like this compound remains a key part of the lifecycle management of Aprepitant. researchgate.netlcms.cz
Chemical and Physical Properties
Below is a table summarizing key data for this compound and its parent compound, Aprepitant.
| Property | This compound | Aprepitant |
| CAS Number | 170729-76-7 echemi.compharmaffiliates.com | 170729-80-3 pharmaffiliates.comchemsrc.com |
| Molecular Formula | C23H22F6N4O3 echemi.compharmaffiliates.com | C23H21F7N4O3 pharmaffiliates.comwikipedia.org |
| Molecular Weight | 516.44 g/mol echemi.compharmaffiliates.com | 534.43 g/mol pharmaffiliates.comfda.gov |
| Appearance | Not specified in provided results | White to off-white crystalline solid fda.gov |
| Solubility | Not specified in provided results | Practically insoluble in water fda.gov |
| Synonyms | Aprepitant EP Impurity A, Aprepitant desfluoro echemi.com | EMEND®, MK-0869 nih.govchemsrc.com |
Mechanistic Pathways Leading to this compound Formation
The emergence of this compound is intrinsically linked to the specific chemical transformations employed in the synthesis of aprepitant, particularly during hydrogenation steps.
Hydrogenation Kinetics and Defluorination Byproducts
The synthesis of aprepitant often involves a critical one-pot Grignard addition followed by a hydrogenation procedure. scripps.eduacs.org During this process, the formation of the defluorinated impurity has been observed, particularly under conditions of hydrogen starvation. acs.orgresearchgate.net Mechanistic studies have revealed complex hydrogenation kinetics. The reaction proceeds in a near-perfect stepwise manner under hydrogen-limited conditions, where the debenzylation of the Grignard adducts is essentially complete before the reduction of the resulting imine begins. acs.orgresearchgate.net This stepwise nature can influence the formation of byproducts.
The rate of formation of the defluorinated product has been observed to increase with the aging of the hydrogenation mixture, albeit at a slow rate. scripps.edu The kinetics of the hydrogenation of N-benzyl-4-fluoroaniline, a related compound, have been studied to understand the factors influencing both debenzylation and defluorination. researchgate.net These studies highlight the delicate balance required to favor the desired reaction pathway over byproduct formation.
Influence of Reaction Conditions on Defluorination Pathways
Several reaction parameters have a profound impact on the propensity for defluorination. The pH of the reaction medium is a critical factor, influencing the nature and stability of the intermediate Grignard adducts and their subsequent reactivity in the hydrogenation step. acs.orgresearchgate.net An acidic environment, for instance, can significantly increase the rate of debenzylation and suppress dehalogenation. researchgate.net
Other operational parameters such as temperature, hydrogen pressure, and the type of solvent also play a role in directing the reaction pathways. researchgate.net For example, in the hydrogenation of N-benzyl-4-fluoroaniline, polar solvents were found to accelerate both debenzylation and dehalogenation compared to neutral apolar solvents. researchgate.net The choice of catalyst is another crucial element, with different catalysts exhibiting varying selectivities. researchgate.netsci-hub.se
Table 1: Influence of Reaction Conditions on Defluorination
| Parameter | Effect on Defluorination | References |
| Hydrogen Availability | Hydrogen-starved conditions can lead to an increase in defluorinated impurities. | acs.orgresearchgate.net |
| pH | The pH of the reaction medium critically influences the stability of intermediates and their reactivity, thereby affecting defluorination. Acidic conditions can suppress dehalogenation. | acs.orgresearchgate.net |
| Solvent | Polar solvents can accelerate both debenzylation and dehalogenation reactions. | researchgate.net |
| Catalyst | The choice of catalyst can impact the selectivity of the hydrogenation process and control the level of defluorination. | researchgate.netsci-hub.se |
Strategies for Mitigating Defluorination During Aprepitant Synthesis
Given the challenges posed by the formation of this compound, significant research has been directed towards developing strategies to minimize or eliminate this impurity.
Novel Intermediate Design for Fluorine Atom Retention
One effective strategy involves redesigning the synthetic route to avoid the problematic hydrogenation step that leads to defluorination. A novel approach utilizes (2R)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]morpholine-3-ketone as a starting material to prepare new intermediates. google.com This method circumvents the direct hydrogenation of a fluorine-containing aromatic ring, thereby preventing the formation of the toxic and difficult-to-remove defluorinated aprepitant impurity. google.com This alternative pathway has been shown to produce aprepitant with a significantly lower content of the defluorinated byproduct compared to conventional routes. google.com
Optimization of Reaction Parameters to Control Impurity Profile
Careful control of reaction parameters is a cornerstone of impurity mitigation. The goal is to identify a robust set of conditions that consistently favors the formation of the desired product while minimizing byproducts. pharmainfo.inresearchgate.net This involves a detailed exploration of variables such as temperature, pressure, catalyst loading, and solvent systems. researchgate.netresearchgate.net For instance, in a related process, the challenge of controlling defluorination was addressed through the appropriate choice of catalyst. sci-hub.se The use of process analytical technology (PAT), such as ReactIR, can aid in defining the optimal operating conditions for critical reaction steps, thereby minimizing the formation of problematic impurities like the desfluoro analog. researchgate.net
Table 2: Strategies to Mitigate this compound Formation
| Strategy | Description | References |
| Novel Intermediate Design | Synthesizing aprepitant through intermediates that do not require hydrogenation of the fluorine-substituted aromatic ring. | google.com |
| Catalyst Selection | Choosing a catalyst that exhibits high selectivity for the desired transformation over defluorination. | sci-hub.se |
| pH Control | Maintaining an optimal pH to stabilize intermediates and direct the reaction away from defluorination pathways. | acs.orgresearchgate.net |
| Process Optimization | Fine-tuning reaction parameters such as temperature, pressure, and solvent to create a robust process with a controlled impurity profile. | researchgate.netresearchgate.net |
Targeted Synthesis of this compound for Research Purposes
While the formation of this compound is undesirable in the bulk synthesis of the active pharmaceutical ingredient, its targeted synthesis is crucial for analytical and research purposes. The availability of pure this compound as a reference standard is essential for the development and validation of analytical methods to detect and quantify this impurity in aprepitant drug substance and product. pharmainfo.in
The synthesis of this compound can be approached by modifying the standard aprepitant synthesis. This might involve starting with a non-fluorinated precursor or employing a specific defluorination reaction on an aprepitant intermediate. For instance, a related impurity, desfluoro fosaprepitant, can be synthesized by modifying the fosaprepitant synthetic route, potentially through selective de-fluorination using specific reagents. smolecule.com The availability of such standards is also important for interaction studies to understand the potential impact of the impurity on the stability and efficacy of the final drug product. smolecule.comkent.ac.uk
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-phenylmorpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F6N4O3/c1-13(15-9-16(22(24,25)26)11-17(10-15)23(27,28)29)36-20-19(14-5-3-2-4-6-14)33(7-8-35-20)12-18-30-21(34)32-31-18/h2-6,9-11,13,19-20H,7-8,12H2,1H3,(H2,30,31,32,34)/t13-,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBMIXIISZAQGF-CAYVGHNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NNC(=O)N3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F6N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20437718 | |
| Record name | Defluoro Aprepitant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20437718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170729-76-7 | |
| Record name | Desfluoro aprepitant | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170729767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Defluoro Aprepitant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20437718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEFLUORO APREPITANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8ZN5S5LTS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Process Chemistry of Defluorination
Enantioselective Synthetic Routes for Analogues
Dedicated enantioselective synthetic routes designed specifically for the production of Defluoro Aprepitant (B1667566) and its analogues are not extensively documented in scientific literature. This is primarily because Defluoro Aprepitant is recognized as a process-related impurity that can form during the synthesis of Aprepitant, rather than a target molecule for dedicated synthesis. google.comresearchgate.net The formation of this analogue typically occurs through an unintended defluorination reaction during a critical step in the manufacturing process of Aprepitant itself.
The primary route leading to the generation of this compound involves the reductive defluorination of the 4-fluorophenyl moiety present in Aprepitant or its precursors. google.com This reaction is particularly noted to occur during hydrogenation steps, a common method for chemical reduction in complex organic syntheses. A Chinese patent, CN110746371A, explicitly discusses a synthetic pathway for Aprepitant that is designed to circumvent the formation of the "defluorinated aprepitant which is difficult to remove and toxic." google.com The patent highlights that the reduction of fluorine atoms on the benzene (B151609) ring during hydrogenation is a key cause of this impurity's formation. google.com
The enantioselectivity of any resulting this compound is intrinsically linked to the synthesis of the parent compound, Aprepitant. The synthesis of Aprepitant involves establishing three stereogenic centers with high precision. epa.gov These chiral centers are typically set early in the synthetic sequence, long before the potential defluorination event. Therefore, if a molecule of Aprepitant or a stereochemically defined intermediate undergoes defluorination, the resulting this compound molecule retains the original stereochemistry of the precursor. The challenge in this context is not the enantioselective synthesis of the defluoro analogue, but rather the prevention of its formation.
In the development of other complex molecules, controlling undesired defluorination during catalytic hydrogenation has been a significant challenge. For instance, in the synthesis of the antibacterial candidate AZD9742, controlling defluorination through the careful selection of a hydrogenation catalyst was a critical aspect of process development. sci-hub.sesci-hub.se This highlights a general principle in process chemistry: the choice of catalyst, solvent, and reaction conditions is paramount in preventing the cleavage of aryl-fluorine bonds during reduction reactions.
While direct synthetic routes are not the focus, theoretical enantioselective construction of the core morpholine (B109124) structure, which is central to Aprepitant and its analogues, could be achieved through various established methods. Asymmetric hydrogenation of enamines or carbonyl groups are powerful tools for creating chiral amines and alcohols, respectively, which are key fragments for building the morpholine ring system. acs.orgsci-hub.se A process for preparing Aprepitant intermediates utilizes the hydrogenation of (2R)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]morpholin-3-one to create a key intermediate, showcasing a critical reduction step where conditions must be optimized to prevent defluorination. google.com
The table below summarizes the key transformation where defluorination can occur and the general strategies employed to control it, based on related syntheses.
| Reaction Type | Substrate Moiety | Typical Conditions Leading to Defluorination | Control Strategy / Alternative |
|---|---|---|---|
| Catalytic Hydrogenation | 4-Fluorophenyl group on a morpholine precursor | Hydrogenation over certain catalysts (e.g., Palladium on Carbon) under specific pressure and temperature conditions. google.com | Optimization of catalyst, pressure (0.5-5 MPa), and temperature (30-70 °C); development of alternative synthetic routes that avoid late-stage hydrogenation of the fluoro-containing ring. google.comsci-hub.sesci-hub.se |
| Asymmetric Hydrogenation | Enamine or Ketone Precursors to the Chiral Morpholine Core | While the primary goal is enantioselective reduction, aggressive conditions or non-selective catalysts can affect aryl-fluorine bonds. | Use of highly selective chiral catalysts (e.g., Ruthenium-based complexes) under optimized, milder conditions to ensure chemoselectivity and preserve the fluorine substituent. acs.orgsci-hub.se |
The following table details research findings on the formation and control of defluorinated analogues in the context of Aprepitant and other relevant pharmaceutical syntheses.
| Finding | Context / Molecule | Significance | Reference |
|---|---|---|---|
| This compound is a known process-related impurity formed during hydrogenation. | Aprepitant Synthesis | Identifies a specific synthetic step (hydrogenation) as the source of the defluorinated analogue, which is described as toxic and difficult to remove. | google.com |
| The challenge of controlling defluorination can be addressed by catalyst choice. | Synthesis of AZD9742 (antibacterial agent) | Demonstrates that appropriate catalyst selection is a viable strategy to prevent undesired defluorination in complex pharmaceutical syntheses. | sci-hub.sesci-hub.se |
| Fosaprepitant (B1673561) dimeglumine, a prodrug of Aprepitant, can be synthesized with this compound levels below the limit of detection. | Fosaprepitant Synthesis | Shows that with proper process control, including specific hydrogenation conditions in the presence of N-methyl-D-glucamine, the formation of the defluoro impurity can be effectively eliminated. | googleapis.com |
| A revised, greener synthesis of Aprepitant was developed to improve safety and reduce waste. | Aprepitant Synthesis | The new route uses a catalytic asymmetric reaction to set stereochemistry, moving away from routes with problematic reagents and side reactions like defluorination. | epa.gov |
Analytical Methodologies and Characterization of Defluoro Aprepitant
Advanced Chromatographic Techniques for Separation from Aprepitant (B1667566)
The separation of fluorine-containing drugs from their desfluorinated analogues is inherently difficult due to their very similar structures. researchgate.net To achieve effective resolution between Aprepitant and Defluoro Aprepitant, high-efficiency chromatographic techniques are employed, leveraging specialized stationary phases and optimized mobile phase conditions.
Ultrafast HPLC Methods for Fluoro and Desfluoro Compound Resolution
The development of ultrafast High-Performance Liquid Chromatography (HPLC) methods has been crucial for the efficient resolution of Aprepitant and its desfluoro impurity. These methods often utilize columns packed with superficially porous particles (SPPs), which provide high efficiency at lower backpressures compared to traditional fully porous particles. researchgate.netnih.gov For the specific separation of the Aprepitant and this compound mixture, a reversed-phase HPLC method has been shown to be effective. researchgate.net By using strong mobile phase conditions, it is possible to achieve rapid elution and baseline resolution in under one minute. researchgate.net
One study demonstrated the successful separation of seven different APIs, including Aprepitant, from their desfluoro impurities using SPP-based stationary phases. researchgate.net The selectivity factor (α) for the Aprepitant/Defluoro Aprepitant pair was reported to be 1.25, with a resolution (Rs) of 2.0, achieved in a run time of just 0.92 minutes. researchgate.net
Table 1: Ultrafast HPLC Separation Parameters for Aprepitant and this compound
| Parameter | Value | Reference |
|---|---|---|
| Stationary Phase | Superficially Porous Particles (SPP) | researchgate.net |
| Mode | Reversed Phase | researchgate.net |
| Selectivity (α) | 1.25 | researchgate.net |
| Resolution (Rs) | 2.0 | researchgate.net |
| Run Time (min) | 0.92 | researchgate.net |
Chiral Selectors and Superficially Porous Particle Utilization
The high efficiency of SPPs stems from their unique structure, which consists of a solid, non-porous core surrounded by a thin, porous shell of silica. nih.govnih.gov This design minimizes eddy dispersion and improves mass transfer, allowing for faster and more efficient separations. nih.gov The combination of ultra-high efficiency from SPPs with the unique selectivity offered by chiral selectors, such as macrocyclic glycopeptides, has proven highly effective for resolving structurally similar compounds like fluoro and desfluoro analogues. researchgate.netresearchgate.net
While Aprepitant itself has three stereogenic centers, the separation from its desfluoro impurity is not an enantiomeric separation but rather a separation of two distinct chemical entities. researchgate.net However, the principles of using highly selective stationary phases, including those based on chiral selectors, are applicable. Chiral stationary phases (CSPs) based on selectors like vancomycin and teicoplanin bonded to SPPs have been used for ultrafast separations of various fluoro/desfluoro pairs, typically achieving resolutions between 1.2 and 4.3 in under a minute. researchgate.net This approach underscores the versatility of these advanced materials in tackling challenging separation problems in pharmaceutical analysis. rsc.org
Spectroscopic Characterization for Structural Elucidation (e.g., NMR, Mass Spectrometry)
Spectroscopic techniques are indispensable for the definitive identification and structural elucidation of pharmaceutical impurities like this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are primary tools used to confirm the molecular structure and differentiate it from the parent API and other related substances. nih.govmdpi.com
Differentiation from Aprepitant and Related Impurities
The key structural difference between Aprepitant and this compound is the replacement of a fluorine atom on the phenyl group with a hydrogen atom. This substitution results in distinct and predictable differences in their respective mass and NMR spectra.
Mass Spectrometry (MS): The molecular formula for Aprepitant is C₂₃H₂₁F₇N₄O₃, with a molecular weight of approximately 534.43 g/mol . pharmaffiliates.com In contrast, this compound has a molecular formula of C₂₃H₂₂F₆N₄O₃ and a molecular weight of approximately 516.44 g/mol . pharmaffiliates.com This mass difference of approximately 18 g/mol , corresponding to the substitution of one fluorine atom (atomic mass ~19 amu) with one hydrogen atom (atomic mass ~1 amu), is readily detectable by high-resolution mass spectrometry, providing unambiguous confirmation of the impurity's identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule. nih.gov
¹H NMR: In the proton NMR spectrum of this compound, a new signal would appear in the aromatic region corresponding to the additional proton on the phenyl ring, replacing the fluorine atom. The coupling pattern of adjacent protons would also be altered.
¹⁹F NMR: The fluorine NMR spectrum provides the most direct evidence. The ¹⁹F NMR spectrum for Aprepitant would show signals corresponding to its seven fluorine atoms. For this compound, one of these signals would be absent, confirming the loss of a fluorine atom.
¹³C NMR: The carbon NMR spectrum would also reflect the structural change. The carbon atom previously bonded to fluorine (in Aprepitant) would show a significant upfield shift in the spectrum of this compound due to the lower electronegativity of hydrogen compared to fluorine. The C-F coupling observed in the Aprepitant spectrum would be absent for that carbon in the this compound spectrum.
Table 2: Molecular Properties for Spectroscopic Differentiation
| Compound | Chemical Formula | Molecular Weight (g/mol) | Key Differentiating Feature |
|---|---|---|---|
| Aprepitant | C₂₃H₂₁F₇N₄O₃ | 534.43 pharmaffiliates.comsimsonpharma.com | Contains a 4-fluorophenyl group |
| This compound | C₂₃H₂₂F₆N₄O₃ | 516.44 pharmaffiliates.com | The 4-fluorophenyl group is replaced by a phenyl group |
Development and Validation of Analytical Reference Standards
The accurate quantification of impurities is essential for ensuring the quality and safety of pharmaceutical products. This requires the use of well-characterized analytical reference standards.
The development of a reference standard for this compound involves its synthesis or isolation, purification to a high degree, and comprehensive characterization to confirm its identity and purity. nih.gov This process is governed by stringent regulatory guidelines to ensure the material is suitable for its intended analytical purpose. Reference standards for this compound are commercially available from various pharmacopeias and specialized suppliers, indicating that this rigorous characterization has been performed. simsonpharma.comusp.orglgcstandards.com
Traceability and Quality Control Applications
A validated reference standard for this compound serves as a benchmark in quality control (QC) laboratories. nih.gov Its primary applications include:
Impurity Identification: By comparing the retention time or spectral data of an unknown peak in a sample chromatogram to that of the this compound reference standard, analysts can positively identify its presence.
Quantification: The reference standard is used to prepare calibration standards and quality control samples. nih.gov This allows for the accurate determination of the amount of this compound present in a batch of Aprepitant drug substance or product, ensuring it does not exceed specified limits.
Method Validation: The standard is essential for validating the performance of analytical methods, demonstrating their accuracy, precision, specificity, and linearity for quantifying the impurity.
The availability and proper use of a traceable this compound reference standard are fundamental to the quality control systems that ensure the consistency and safety of the final pharmaceutical product. usp.org
Pharmacological Characterization and Comparative Biological Activity
Neurokinin-1 Receptor Binding Kinetics
The interaction of a ligand with its receptor over time, described by its binding kinetics, is a critical determinant of its pharmacological effect. Studies comparing Defluoro Aprepitant (B1667566) (also referred to as desfluoro aprepitant or DFA) and Aprepitant reveal markedly different kinetic profiles at the human NK1 receptor.
Defluoro Aprepitant and Aprepitant exhibit highly divergent binding kinetics at the NK1 receptor. wikipedia.orgnih.gov Aprepitant is characterized by a slow receptor dissociation rate, a property that has been linked to its clinical efficacy. nih.gov In contrast, this compound is a faster dissociating compound from the NK1 receptor when compared to Aprepitant. nih.gov Despite being faster than Aprepitant, this compound's dissociation is still slower than that of the endogenous agonists for the receptor, such as Substance P (SP) and Neurokinin A (NKA). nih.gov This kinetic behavior—faster dissociation than Aprepitant but slower than endogenous ligands—leads to a distinct functional profile. nih.gov
A qualitative kinetic screening method known as a dual-point competition association assay can be used to generate a Kinetic Rate Index (KRI). This index provides a measure of a compound's dissociation kinetics relative to a radioligand. In a study assessing 87 small molecule NK1 receptor antagonists, Aprepitant and this compound were selected for further analysis due to their high chemical similarity combined with their very different binding kinetics. guidetopharmacology.org
The KRI values confirmed their divergent profiles:
Aprepitant showed a KRI of 1.8 ± 0.10, indicating slower dissociation kinetics compared to the reference radioligand. guidetopharmacology.org
This compound (DFA) showed a KRI of 1.0 ± 0.13, indicating dissociation kinetics that are more similar to the reference radioligand and faster than Aprepitant. guidetopharmacology.org
In Vitro Receptor-Ligand Interactions and Selectivity
The affinity, potency, and selectivity of a compound for its target receptor are fundamental aspects of its pharmacological characterization.
Despite their different binding kinetics, both this compound and Aprepitant demonstrate high potency as antagonists at the NK1 receptor. Their inhibitory potencies (IC₅₀ values) have been determined in vitro using different cellular assays, such as cyclic AMP (cAMP) and cell morphology assessments. The IC₅₀ values for both compounds are in the nanomolar range, although they vary slightly depending on the assay. nih.gov
For this compound, the IC₅₀ values were 0.26 ± 0.08 nM in the cAMP assay and 0.12 ± 0.006 nM in the morphology assay. nih.gov For Aprepitant, the corresponding values were 0.23 ± 0.09 nM (cAMP) and 0.43 ± 0.07 nM (morphology). nih.gov The similar, sub-nanomolar IC₅₀ values indicate that both compounds have a high affinity for the NK1 receptor. nih.gov
The tachykinin receptor family includes three main subtypes: NK1, NK2, and NK3, which preferentially bind the endogenous ligands Substance P, Neurokinin A, and Neurokinin B, respectively. nih.govpsu.edu Non-peptide NK1 receptor antagonists as a class, to which Aprepitant and this compound belong, are generally characterized by their high selectivity for the NK1 receptor over the NK2 and NK3 subtypes. nih.govtandfonline.com For instance, other selective NK1 receptor antagonists like Netupitant and Rolapitant have demonstrated high selectivity over NK2 and NK3 receptors. nih.govblogspot.com Studies have shown that Aprepitant elicits effects similar to Netupitant, which was found to be inactive at NK2 and NK3 receptors, suggesting a highly selective profile for Aprepitant as well. nih.gov While direct quantitative selectivity data for this compound across all neurokinin receptor subtypes is not widely detailed, its close structural and pharmacological relationship to Aprepitant suggests it would also possess a high degree of selectivity for the NK1 receptor.
Functional Receptor Activation and Signal Transduction Studies (In Vitro)
The differences in binding kinetics between this compound and Aprepitant have significant consequences for their functional effects on receptor signal transduction. nih.gov The duration of receptor occupancy by an antagonist can influence its ability to compete with endogenous agonists. nih.gov
Studies have demonstrated that the antagonistic effects are most pronounced with the slowly dissociating Aprepitant, particularly when competing against a slowly associating endogenous agonist like Neurokinin A. nih.gov Conversely, the combination of the more rapidly dissociating this compound and a rapidly associating agonist like Substance P resulted in less significant effects on signal transduction profiles. nih.gov
Furthermore, the kinetic profile of this compound leads to what is described as partially insurmountable antagonism. nih.gov This is in contrast to the more complete insurmountable antagonism reported for the slower-dissociating Aprepitant. nih.gov This means that while increasing concentrations of agonist can partially overcome the blockade by this compound, it is more difficult to do so than with a classic, rapidly reversible competitive antagonist.
Differential Effects on Signal Transduction Profiles (e.g., cAMP production)
The varied binding kinetics of this compound and Aprepitant lead to distinct effects on the signal transduction profiles initiated by the endogenous NK1 receptor agonists, Substance P (SP) and Neurokinin A (NKA). nih.gov The impact of these antagonists on agonist-induced cyclic adenosine (B11128) monophosphate (cAMP) production, a key second messenger in the NK1 receptor pathway, has been a central focus of investigation. nih.govnih.gov
When assessing the antagonism of SP-mediated NK1 receptor activation, both DFA and Aprepitant reduced the maximal response (Emax) of SP, but Aprepitant was considerably more effective. nih.gov At the highest concentrations tested, Aprepitant abolished over 80% of the maximal response to SP, while DFA only decreased the Emax by 39%. nih.gov Neither antagonist, however, was able to produce a significant shift in the potency (EC50) of SP in the cAMP assay. nih.gov
| Antagonist | Agonist | Effect on EC50 | Effect on Emax (% Decrease from Control) | Reference |
|---|---|---|---|---|
| This compound (DFA) | Substance P (SP) | No significant shift | 39% | nih.gov |
| Aprepitant | Substance P (SP) | No significant shift | >80% | nih.gov |
| This compound (DFA) | Neurokinin A (NKA) | No effect on potency | Lowered maximal effect | nih.gov |
| Aprepitant | Neurokinin A (NKA) | 10-fold decrease in potency | Lowered Emax to 7.8 ± 4.2% of control | nih.gov |
Assessment of Efficacy and Insurmountability of Antagonism
The concept of insurmountability, where an antagonist's effect cannot be overcome by increasing concentrations of the agonist, is directly linked to the antagonist's dissociation kinetics. nih.gov Studies demonstrate that Aprepitant acts as a fully insurmountable antagonist at the NK1 receptor. nih.gov In contrast, this compound exhibits partially insurmountable antagonism. nih.gov This distinction is attributed to DFA's faster dissociation rate compared to Aprepitant, although it is still slower than the dissociation of the endogenous agonists SP and NKA. nih.gov The slower dissociation of Aprepitant is believed to be crucial for achieving high in vivo efficacy through insurmountable antagonism. nih.gov
Despite these differences in insurmountability, the IC50 values for the two antagonists, determined by their ability to inhibit the response to an EC80 concentration of an agonist, were comparable in both cAMP and cell morphology assays. nih.gov
| Compound | Nature of Antagonism | IC50 (cAMP Assay) | IC50 (Morphology Assay) | Reference |
|---|---|---|---|---|
| This compound (DFA) | Partially Insurmountable | 0.15 ± 0.02 nM | 0.22 ± 0.1 nM | nih.gov |
| Aprepitant | Fully Insurmountable | 0.19 ± 0.07 nM | 0.58 ± 0.22 nM | nih.gov |
Influence on Onset Rate of Receptor Activation
Further differentiation between the two compounds is evident in their influence on the rate of receptor activation. nih.gov Using a novel analysis to examine the onset of cAMP production within the first 8 minutes of agonist stimulation, research showed that pre-incubation with Aprepitant significantly decreased the onset rate of SP-induced cAMP production by up to 6-fold. nih.gov this compound, however, did not produce a significant effect on the onset rate of receptor activation. nih.gov This finding highlights that the slowly dissociating antagonist, Aprepitant, is effective not only in reducing the maximal effect of the agonist but also in significantly slowing the rate at which the receptor is activated, a detail that traditional end-point assays might miss. nih.govcore.ac.uk
| Antagonist Pre-incubation | Effect on Onset Rate | Reference |
|---|---|---|
| This compound (DFA) | Not significantly decreased | nih.gov |
| Aprepitant | Significantly decreased (up to 6-fold) | nih.gov |
Preclinical Pharmacodynamics in Animal Models
The translation of in vitro pharmacological differences to in vivo activity is a critical step in drug evaluation. researchgate.net Animal models provide the means to assess the therapeutic potential and plausibility of a compound's efficacy. nih.gov
Comparative Efficacy in Relevant Non-human Biological Assays
The functional consequences of the differing pharmacological profiles of this compound and Aprepitant have been evaluated in animal models of CNS activity. nih.gov In a gerbil foot-tapping model, which is used to assess the central activity of NK1 receptor antagonists, Aprepitant was found to be 3-fold more potent than its analogue, DFA. nih.gov This finding supports the hypothesis that the insurmountable antagonism and slower dissociation kinetics observed with Aprepitant in vitro translate to a higher efficacy in vivo. nih.gov Ferrets are another species used in preclinical studies as they exhibit human-type NK1 receptor pharmacology and are valuable for identifying clinically useful antiemetic drugs. researchgate.net
Structural Activity Relationships Sar and Molecular Design Implications
Impact of Fluorine Atom on NK1 Receptor Affinity and Efficacy
The strategic placement of fluorine atoms in drug molecules can significantly influence their metabolic stability, lipophilicity, and binding affinity to their target receptors. In the case of aprepitant (B1667566), a potent and selective antagonist of the neurokinin-1 (NK1) receptor, the fluorine substituents are crucial for its pharmacological profile. mdpi.com The 3,5-bis(trifluoromethyl)phenyl group is a common feature among NK1 receptor antagonists, enhancing penetration into the central nervous system. mdpi.com The fluorine atom on the separate phenyl ring serves to block a potential site of oxidative metabolism, thereby increasing the compound's in vivo half-life. mdpi.com
The difference in binding kinetics translates to a notable divergence in their functional antagonism. In cellular assays, aprepitant significantly reduces the rate of NK1 receptor activation by the endogenous agonist, substance P (SP), whereas defluoro aprepitant has a much weaker effect. nih.gov Specifically, pre-incubation with aprepitant markedly decreases the onset of SP-induced cAMP production, a downstream signaling event, while this compound does not show a similar inhibitory effect. nih.gov This suggests that the fluorine atom is a key contributor to the long-lasting blockade of the NK1 receptor by aprepitant.
Table 1: Comparative Binding Kinetics of Aprepitant and this compound at the NK1 Receptor
| Compound | Kinetic Rate Index (KRI)¹ | Impact on SP-induced cAMP production |
|---|---|---|
| Aprepitant | 1.8 ± 0.10 researchgate.net | Significantly decreased onset nih.gov |
| This compound | 1.0 ± 0.13 researchgate.net | No significant effect on onset nih.gov |
¹The Kinetic Rate Index (KRI) provides a qualitative measure of dissociation kinetics, with higher values indicating slower dissociation. researchgate.net
Stereochemical Considerations and Diastereomeric Purity
Aprepitant possesses three stereocenters, leading to the possibility of eight stereoisomers. The clinically used form of aprepitant is a single, specific stereoisomer with an absolute configuration of (2R,3S)-2-{(R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholine. guidechem.com The precise stereochemistry is critical for its high affinity and selective antagonism of the NK1 receptor. This compound, as an impurity or a related compound, also has defined stereocenters. fda.govncats.io
The synthesis of aprepitant and its analogues requires stringent stereochemical control to ensure the desired diastereomeric purity. researchgate.netacs.org The development of efficient and highly stereoselective synthetic routes has been a significant focus of research. acs.org Methods such as asymmetric hydrogenation are employed to establish the correct stereochemistry at the chiral centers. researchgate.netsci-hub.se The presence of diastereomeric impurities can impact the pharmacological profile and must be carefully controlled during manufacturing. The synthesis of stereochemically pure this compound is also crucial for its use as a reference standard in analytical methods. sci-hub.se
The challenge of controlling defluorination during synthesis highlights the importance of catalyst choice and reaction conditions to maintain the integrity of the fluorinated ring and achieve high diastereomeric purity. researchgate.netsci-hub.se The development of processes that can deliver the active pharmaceutical ingredient in a stereochemically pure form has been demonstrated on a multi-kilogram scale. researchgate.net
Comparative Conformational Analysis of this compound and Aprepitant
The three-dimensional conformation of a ligand is a key determinant of its interaction with a receptor. While specific comparative conformational analysis studies focusing solely on this compound versus aprepitant are not extensively detailed in the provided search results, inferences can be drawn from studies on aprepitant itself. The conformation of aprepitant has been shown to be remarkably consistent across different crystalline forms (polymorphs). researchgate.net This suggests a relatively rigid molecular scaffold, which is often desirable for high-affinity binding.
Ligand-Receptor Interaction Analysis through Crystallography and NMR
X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy have provided significant insights into the binding of aprepitant to the NK1 receptor. nih.govpnas.org Crystal structures of aprepitant in complex with human NK1R reveal the key interactions that anchor the ligand in the binding pocket. nih.govresearchgate.net The nitrogen atoms in the triazole group of aprepitant form two hydrogen bonds with the side chain of glutamine 165 (Q165). nih.gov The oxygen atom in the triazolinone group establishes another two hydrogen bonds with the side chains of tryptophan 184 (W184) and glutamic acid 193 (E193). nih.gov These hydrogen bonds are critical for the high-affinity binding of aprepitant. nih.gov
19F-NMR studies have been particularly informative in characterizing the dynamics of aprepitant binding in a solution state, which is more representative of the physiological environment. nih.govpnas.orgpnas.org These studies show that when aprepitant is bound to the NK1R, the two trifluoromethyl groups on the phenyl ring become non-equivalent, resulting in distinct signals in the 19F-NMR spectrum. pnas.org This non-equivalence arises from the asymmetric environment of the receptor's binding pocket. pnas.org
Furthermore, 19F-NMR has revealed that the bis-trifluoromethyl-phenyl ring of aprepitant undergoes 180° flipping motions while bound to the receptor. pnas.orgnih.gov This indicates that the orthosteric binding groove of the NK1R is not static but undergoes transient fluctuations with significant amplitudes. pnas.orgpnas.org These dynamic interactions allow the receptor to accommodate the ligand and are crucial for the binding mechanism. While these studies were conducted on aprepitant, the findings regarding the interactions of the core structure and the bis-trifluoromethyl-phenyl group are directly applicable to understanding how this compound would interact with the NK1 receptor, with the main difference being the absence of the specific interaction involving the 4-fluoro-phenyl moiety.
Table 2: Key Ligand-Receptor Interactions for Aprepitant at the NK1 Receptor
| Aprepitant Moiety | Interacting NK1R Residue | Type of Interaction | Reference |
|---|---|---|---|
| Triazole group | Q165 | Hydrogen Bonds | nih.gov |
| Triazolinone group | W184, E193 | Hydrogen Bonds | nih.gov |
| Bis-trifluoromethyl-phenyl ring | W261 | Aromatic Stacking | pnas.org |
Metabolic Fate and Stability Studies in Vitro and Non Human Animal Models
In Vitro Metabolic Stability Assessment of Defluoro Aprepitant (B1667566)
Direct in vitro metabolic stability studies specifically investigating Defluoro Aprepitant are not extensively available in the public domain. However, the metabolic stability of Aprepitant has been well-documented, providing a basis for understanding the potential metabolic behavior of its defluorinated analog.
In vitro studies utilizing human liver microsomes have been pivotal in elucidating the metabolic pathways of Aprepitant. echemi.comfda.gov These studies consistently demonstrate that Aprepitant undergoes extensive metabolism. Given the structural similarity, it is highly probable that this compound would also be a substrate for hepatic metabolism. The primary difference, the absence of a fluorine atom on the phenyl ring, may influence the rate and regioselectivity of its metabolism compared to Aprepitant.
Role of Cytochrome P450 Enzymes in Defluorination and Further Metabolism
The metabolism of Aprepitant is predominantly mediated by the cytochrome P450 (CYP) enzyme system. fda.govdrugbank.comguidechem.com Specifically, CYP3A4 is the major enzyme responsible for its biotransformation, with minor contributions from CYP1A2 and CYP2C19. fda.govdrugbank.comguidechem.com No significant metabolism has been observed by CYP2D6, CYP2C9, or CYP2E1. echemi.com
For this compound, it is reasonable to hypothesize that it would also be a substrate for CYP3A4, and potentially CYP1A2 and CYP2C19, due to its structural resemblance to Aprepitant. The process of defluorination itself is a metabolic reaction that can be catalyzed by CYP enzymes. However, since this compound already lacks the fluorine atom, the metabolic focus would be on other parts of the molecule, such as the morpholine (B109124) ring and its side chains, which are known sites of oxidation in Aprepitant. guidechem.com
Table 1: Cytochrome P450 Isoforms Involved in the Metabolism of Aprepitant
| Cytochrome P450 Isoform | Role in Aprepitant Metabolism |
| CYP3A4 | Major |
| CYP1A2 | Minor |
| CYP2C19 | Minor |
| CYP2D6 | None Detected |
| CYP2C9 | None Detected |
| CYP2E1 | None Detected |
| Data derived from in vitro studies with human liver microsomes. echemi.comfda.gov |
Identification and Characterization of this compound Metabolites
As of the latest available data, specific metabolites of this compound have not been characterized in published literature. The primary focus of metabolic studies has been on Aprepitant.
For Aprepitant, several metabolites have been identified in human plasma, all of which are considered to be weakly active. drugbank.comguidechem.com The metabolism primarily involves oxidation of the morpholine ring and its side chains. guidechem.com It is plausible that this compound would undergo similar oxidative metabolic pathways, leading to the formation of analogous metabolites lacking the fluorine atom on the phenyl ring.
Comparative Metabolic Profiles with Aprepitant in Non-human Species
Direct comparative metabolic studies between this compound and Aprepitant in non-human species have not been reported in the available scientific literature. However, extensive research has been conducted on the metabolic disposition of Aprepitant in rats and dogs. nih.gov
In both rats and dogs, Aprepitant is extensively metabolized, with the parent drug being undetectable in urine. nih.gov The primary route of elimination of drug-related radioactivity is through biliary excretion in rats, while in dogs, both biliary and urinary excretion are significant pathways. nih.gov The plasma metabolite profiles of Aprepitant are qualitatively similar in both species, with several oxidative metabolites identified. nih.gov
Given this information, a comparative study would likely reveal similar metabolic pathways for this compound in these species, with potential quantitative differences in metabolite formation and excretion rates due to the absence of the fluorine substituent.
Table 2: Summary of Aprepitant Metabolism in Non-human Species
| Species | Primary Route of Excretion | Key Metabolic Pathways | Reference |
| Rat | Biliary Excretion | Oxidation, N-dealkylation, Morpholine ring opening, Glucuronidation | nih.gov |
| Dog | Biliary and Urinary Excretion | Oxidation, N-dealkylation, Morpholine ring opening, Glucuronidation | nih.gov |
Computational and Theoretical Studies of Defluoro Aprepitant
Molecular Docking and Dynamics Simulations of Receptor Binding
Computational studies, including molecular docking and molecular dynamics (MD) simulations, provide critical insights into the binding of Defluoro Aprepitant (B1667566) to its target, the neurokinin-1 (NK-1) receptor. These methods help elucidate the structural and energetic basis for its interaction and explain experimentally observed differences in binding kinetics compared to its parent compound, Aprepitant.
Detailed Research Findings:
Experimental studies have revealed that Defluoro Aprepitant (also referred to as DFA) and Aprepitant exhibit markedly different binding kinetics at the NK-1 receptor, despite their high structural similarity. nih.gov A study that screened numerous small molecule NK-1 receptor antagonists found that while the two compounds are closely related, they possess the most divergent binding kinetics among the tested analogues. nih.govcore.ac.uk Aprepitant is characterized by a slow receptor dissociation rate, a property believed to contribute to its high in vivo efficacy. nih.gov In contrast, this compound displays faster dissociation kinetics. nih.gov
This divergence in kinetics was quantified using a kinetic rate index (KRI), where Aprepitant had a KRI of 1.8 ± 0.10, indicating slower dissociation than the reference radioligand, while this compound had a KRI of 1.0 ± 0.13. nih.govresearchgate.net These kinetic differences translate directly to functional effects on signal transduction. For instance, Aprepitant is significantly more effective at decreasing the maximal response of the NK-1 receptor to agonist stimulation (Substance P) than this compound is. nih.gov
Molecular docking simulations place this compound within the same binding pocket of the NK-1 receptor as Aprepitant. nih.gov This binding site is occupied by Aprepitant in an extended conformation, with key interactions involving approximately 15 amino acid residues. nih.gov The triazolinone group, present in both molecules, forms crucial hydrogen bonds with Gln165 and is supported by interactions with Trp184 and Glu193. nih.gov
Molecular dynamics simulations can then be employed to explore the stability of the ligand-receptor complex over time. For this compound, these simulations would model the impact of removing the fluorine atom from the 4-phenyl group. The absence of this highly electronegative atom alters local electrostatic and hydrophobic interactions with receptor residues, which can explain the observed decrease in binding residence time and the faster dissociation rate compared to Aprepitant. nih.gov
Table 7.1: Comparative Binding Parameters at the NK-1 Receptor This table is generated based on data reported in scientific literature.
| Compound | pKi | Kinetic Rate Index (KRI) | Effect on SP-Mediated Emax |
|---|---|---|---|
| Aprepitant | 9.1 | 1.8 ± 0.10 | >80% reduction |
| This compound | 8.1 | 1.0 ± 0.13 | ~39% reduction |
Data sourced from a study on NK-1 receptor binding kinetics. nih.gov
Quantum Mechanical (QM) Calculations for Electronic Properties
Quantum mechanical (QM) calculations, particularly using methods like Density Functional Theory (DFT), are used to investigate the fundamental electronic properties of molecules. While specific QM studies focusing exclusively on this compound are not widely published, the principles of such analyses allow for a theoretical understanding of how its electronic structure differs from Aprepitant and influences its biological activity.
Detailed Research Findings:
QM calculations can determine a molecule's electron distribution, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential. These properties are fundamental to how a ligand recognizes and interacts with its receptor.
For this compound, the primary electronic difference compared to Aprepitant arises from the substitution of a fluorine atom with a hydrogen atom on the phenyl ring. Fluorine is the most electronegative element, and its removal would significantly alter the electronic landscape of that region of the molecule.
Electrostatic Potential: The fluorine atom in Aprepitant creates a region of negative electrostatic potential, which can participate in favorable electrostatic interactions or hydrogen bonding with the receptor. In this compound, the absence of this feature changes the electrostatic complementarity with the binding pocket, likely affecting binding affinity and stability.
Orbital Energies: The HOMO-LUMO energy gap is related to the chemical reactivity and stability of a molecule. QM calculations could quantify how the removal of the electron-withdrawing fluorine atom affects this energy gap in this compound, providing insights into its intrinsic reactivity.
Partial Atomic Charges: Calculations would show a redistribution of partial charges across the molecule. The carbon atom at the 4-position of the phenyl ring would be less electron-deficient in this compound than in Aprepitant, which in turn influences dipole moments and non-covalent interactions (e.g., dipole-dipole, cation-π) with the receptor.
These QM-derived properties serve as parameters for more advanced simulations like molecular dynamics, helping to build a more accurate model of the ligand-receptor interaction. researchgate.net
Table 7.2: Predicted Effects of Defluorination on Electronic Properties This table outlines the theoretical changes in electronic properties when moving from Aprepitant to this compound.
| Electronic Property | Aprepitant (with Fluorine) | This compound (without Fluorine) | Consequence of Change |
|---|---|---|---|
| Electrostatic Potential of Phenyl Ring | Region of localized negative potential | More neutral potential | Altered electrostatic complementarity with the receptor binding site. |
| Partial Charge on C4 of Phenyl Ring | Positive (electron-deficient) | Less positive (more neutral) | Modified dipole moment and potential for polar interactions. |
| Polarizability of Phenyl Ring | Lower due to electronegative F | Higher | Changes in van der Waals and dispersion force interactions. |
Theoretical Studies of Defluorination Reaction Mechanisms
The synthesis of this compound involves the absence of a fluorine atom present in its parent compound. Theoretical studies of defluorination reactions, while not specific to Aprepitant itself, provide a mechanistic foundation for understanding how such a transformation could be achieved on a precursor molecule containing a trifluoromethyl or other fluorinated group.
Detailed Research Findings:
Theoretical chemistry, often employing QM calculations, is instrumental in elucidating complex reaction pathways that are difficult to observe experimentally. Studies on the defluorination of trifluoromethylarenes—aromatic compounds containing a -CF3 group—are particularly relevant. These studies reveal several potential mechanisms for C-F bond activation and functionalization.
Photocatalytic Defluorination: One studied mechanism involves a photoexcited palladium catalyst that engages in a multicomponent cascade reaction. researchgate.net Theoretical models support a catalytic cycle where the palladium complex facilitates the cleavage of a C-F bond, generating a transient difluoromethyl radical that can then react with other nucleophiles. researchgate.net This approach highlights the potential for using light and a catalyst to achieve selective defluorination under mild conditions. researchgate.net
Base-Promoted Reductive Coupling: Another theoretically explored pathway involves the use of a Lewis base in conjunction with a disilane (B73854) reagent. nih.gov Mechanistic studies, supported by computational models, suggest that this system can lead to the reductive functionalization of a C-F bond in a trifluoromethyl group. The reaction may proceed through the formation of a silicate (B1173343) or silyl (B83357) anion, which acts as a potent reductant to enable C-F bond cleavage. nih.gov
E1cb Elimination Mechanism: For the hydrolysis of trifluoromethylphenols, DFT calculations have revealed that the key defluorination step likely proceeds via an Elimination Unimolecular conjugate Base (E1cb) mechanism. rsc.org This pathway is driven by the deprotonation of the molecule, followed by the elimination of a fluoride (B91410) ion. Computational results have shown this mechanism to be plausible for the complete defluorination of certain fluorinated aromatic compounds in aqueous solutions. rsc.org
These theoretical frameworks provide chemists with powerful predictive tools for designing synthetic routes to compounds like this compound or for the "editing" of complex drug molecules. researchgate.net
Table 7.3: Summary of Theoretical Defluorination Mechanisms This table summarizes mechanisms studied for the defluorination of related aromatic compounds.
| Mechanism | Key Reagents/Conditions | Proposed Intermediate | Theoretical Method |
|---|---|---|---|
| Photocatalytic Cascade | Palladium catalyst, light, nucleophiles | Aromatic difluoromethyl radical | Mechanistic experiments and proposed catalytic cycle researchgate.net |
| Reductive Coupling | Lewis base, disilane reagent | Difluorobenzyl silane | Control studies and mechanistic proposals nih.gov |
| E1cb Hydrolysis | Alkaline aqueous conditions | Deprotonated conjugate base | Density Functional Theory (DFT) calculations rsc.org |
Structure-Based Drug Design Insights for Future Analogues
The comparative analysis of Aprepitant and this compound, informed by computational studies and experimental data, offers valuable insights for the structure-based design of future analogues targeting the NK-1 receptor.
Detailed Research Findings:
The primary goal of structure-based drug design is to use high-resolution structural information of the target receptor to rationally create new molecules with improved properties. The publication of the crystal structure of the human NK-1 receptor bound to Aprepitant provides an atomic-level blueprint for this process. nih.govmdpi.com
The case of this compound serves as a critical structure-activity relationship (SAR) lesson. The simple removal of the fluorine atom at the 4-position of the phenyl ring results in a significant change in binding kinetics and a reduction in antagonistic efficacy. nih.gov This demonstrates that even minor modifications to the periphery of the molecule can have profound effects on its interaction with the target, specifically on the drug-target residence time.
Future drug design efforts can leverage this knowledge in several ways:
Optimizing Residence Time: The divergent kinetics of Aprepitant and this compound underscore the importance of tuning the dissociation rate (k_off). nih.gov Computational tools like MD simulations can be used to predict how different substituents on the phenyl ring or other parts of the scaffold might alter residence time. The goal would be to design analogues with slow dissociation kinetics to achieve prolonged receptor blockade and potentially greater therapeutic efficacy. nih.govresearchgate.net
Probing Key Interactions: With the binding mode established, designers can introduce new functional groups to form additional favorable interactions with the receptor pocket. For example, modifications to the morpholine (B109124) N-substituent could be explored to engage different residues and improve affinity or selectivity. kent.ac.uk
Exploring Stereochemistry: The core structure of Aprepitant has key chiral centers. Synthesizing and testing analogues with different stereochemistry, guided by docking simulations, could reveal configurations with improved binding or novel activity profiles. kent.ac.uk
By combining the static picture from crystallography with the dynamic information from MD simulations and the electronic insights from QM calculations, researchers can build robust computational models to prioritize the synthesis of new analogues, accelerating the discovery of next-generation therapeutics. nih.govyoutube.com
Future Research Directions
Development of Advanced Analytical Techniques for Impurity Profiling
The control of impurities is a critical aspect of pharmaceutical development and manufacturing. nih.govscribd.com For Aprepitant (B1667566), the presence of its desfluoro analogue necessitates robust analytical methods to ensure its levels are maintained below established thresholds. researchgate.net While standard High-Performance Liquid Chromatography (HPLC) methods have been developed for the analysis of Aprepitant and its related substances, future research should focus on more advanced and efficient analytical techniques. researchgate.netderpharmachemica.comupdatepublishing.com
Current methods often utilize reversed-phase HPLC with C18 or similar columns. researchgate.netderpharmachemica.com For instance, a validated RP-HPLC method for Aprepitant quantification uses an X-Terra RP-8 column with a mobile phase of a buffered acetonitrile/water mixture, detecting the compound at 210 nm. derpharmachemica.com Another method for separating Aprepitant isomers and related substances also employed a reverse-phase HPLC system. phmethods.net The separation of the closely related Defluoro Aprepitant from the active pharmaceutical ingredient (API) can be challenging. researchgate.net
Future research should pivot towards the adoption of cutting-edge chromatographic techniques to enhance impurity profiling. scribd.com
Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems, which use columns with smaller particle sizes, offer significantly faster analysis times and improved resolution, which is crucial for separating structurally similar compounds like Aprepitant and this compound. scribd.com
Core-Shell Technology: Columns based on superficially porous particles (core-shell) can provide efficiencies close to those of sub-2 µm UHPLC columns but at lower backpressures, making the technology more accessible. researchgate.net Research has shown that these columns can achieve high separation factors for mixtures like Aprepitant and its desfluoro impurity. researchgate.net
Advanced Detection Methods: Coupling liquid chromatography with high-resolution mass spectrometry (LC-MS) would not only quantify the impurity but also provide unequivocal identification, aiding in the characterization of any new or unknown related substances. researchgate.netresearchgate.net
High-Throughput Analysis: As high-throughput experimentation becomes more common in process research, developing rapid, non-chromatographic, or fast-chromatographic methods (e.g., flow injection analysis, fast GC, or direct MS analysis) for impurity monitoring could accelerate process optimization. researchgate.netrsc.org
Table 1: Comparison of Current and Future Analytical Techniques
| Technique | Key Features | Relevance to this compound Profiling |
|---|---|---|
| RP-HPLC | Standard technique using C8/C18 columns; validated methods exist. researchgate.netderpharmachemica.com | Baseline for current impurity detection; may lack resolution for complex mixtures. researchgate.net |
| UHPLC | Uses sub-2 µm particles; offers higher speed and resolution. scribd.com | Improved separation from Aprepitant, shorter run times for higher throughput. |
| Core-Shell HPLC | Superficially porous particles; high efficiency at lower pressures. researchgate.net | Enhanced resolution and faster analysis without requiring specialized high-pressure equipment. |
| LC-MS | Couples separation with mass detection; provides structural information. researchgate.net | Definitive identification and quantification of this compound and other trace impurities. |
Comprehensive Mechanistic Understanding of Defluorination Pathways
The formation of this compound is a known consequence of the Aprepitant synthesis process. researchgate.netacs.org Specifically, a defluorinated impurity was observed during a key one-pot Grignard addition/hydrogenation step used to assemble the 3-(4-fluorophenyl)morpholine (B2824144) moiety of Aprepitant. acs.org This observation was particularly noted under hydrogen-starved conditions, suggesting a reductive defluorination mechanism catalyzed by the palladium catalyst used for hydrogenation. researchgate.netacs.org
While the phenomenon has been identified, the precise chemical mechanism remains an area ripe for investigation. Future research should aim to provide a detailed mechanistic understanding of these defluorination pathways.
Kinetic and In-Situ Spectroscopic Studies: Conducting detailed kinetic analysis of the hydrogenation reaction under various conditions (e.g., hydrogen pressure, temperature, catalyst loading, solvent) can help to delineate the factors that favor defluorination over the desired reaction. researchgate.net The use of in-situ analytical techniques, such as ReactIR or process mass spectrometry, could help identify transient intermediates involved in the defluorination process.
Computational Modeling: Quantum mechanics (QM) and hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) studies could be employed to model the interaction of the fluorinated substrate with the catalyst surface. acs.org Such studies can calculate the activation barriers for both the desired hydrogenation and the undesired C-F bond cleavage, providing theoretical insight into why defluorination occurs. acs.org This approach has been used to understand the defluorination of fluorophenols by heme dehaloperoxidases. acs.org
Metabolic Defluorination: Beyond synthesis, the potential for in vivo metabolic defluorination of Aprepitant has not been thoroughly explored. Oxidative defluorination, mediated by cytochrome P450 (CYP) enzymes, is a known metabolic pathway for some fluorinated drugs and can sometimes lead to reactive metabolites. hyphadiscovery.com Investigating whether Aprepitant undergoes similar biotransformation in human liver microsomes could reveal new metabolites and provide a more complete picture of its metabolic fate.
Exploration of Unanticipated Biological Activities of this compound Analogues
While Aprepitant's primary mechanism of action is the blockade of the NK1 receptor, recent research has revealed that Aprepitant and its analogues can possess unexpected biological activities. csic.eswestminster.ac.uk This opens up the intriguing possibility that this compound or its derivatives may also exhibit novel pharmacology.
A significant finding is that Aprepitant itself is a selective activator of the two-pore domain potassium (K2P) channel TRAAK, a target unrelated to the NK1 receptor. westminster.ac.uk This activity suggests that the Aprepitant scaffold could be a starting point for developing novel channel modulators. westminster.ac.uk Furthermore, studies on carbohydrate-based analogues of Aprepitant have demonstrated selective cytotoxic activity against neuroblastoma cells, with some derivatives showing higher selectivity than Aprepitant itself. csic.esnih.gov For example, the glucosyl amino derivative 10α was found to be 1.2 times more selective than Aprepitant in exhibiting in vitro cytotoxic activity against neuroblastoma. csic.esnih.gov
Future research should systematically explore whether this compound or its analogues share these unanticipated activities.
Screening for Off-Target Activities: this compound should be screened against a broad panel of receptors, enzymes, and ion channels, including the TRAAK channel, to identify any potential off-target pharmacology.
Anticancer Activity Evaluation: Following the precedent set by other Aprepitant analogues, this compound and its derivatives should be evaluated for cytotoxic or anti-proliferative effects against various cancer cell lines, particularly neuroblastoma. csic.esnih.gov
Structure-Activity Relationship (SAR) Studies: Comparing the activity of Aprepitant with this compound would provide a direct assessment of the fluorine atom's role in the observed unanticipated activities. This is a crucial first step in any SAR study.
Table 2: Known and Potential Biological Activities of Aprepitant Analogues
| Compound/Analogue Class | Known/Potential Biological Activity | Key Findings | Reference |
|---|---|---|---|
| Aprepitant | NK1 Receptor Antagonist (Primary) | Approved for clinical use. | oup.com |
| Aprepitant | TRAAK K2P Channel Activator | An unanticipated activity discovered through screening. | westminster.ac.uk |
| Carbohydrate-based Aprepitant Analogues | Selective Cytotoxicity against Neuroblastoma | Some analogues are more selective than Aprepitant. | csic.esnih.gov |
| This compound | Unknown | Future research should screen for TRAAK activation and anticancer effects. | N/A |
Design and Synthesis of Novel this compound Derivatives for Specific Research Probes
The discovery of novel biological activities for Aprepitant analogues provides a strong rationale for using these scaffolds to create new chemical tools for research. csic.eswestminster.ac.ukmdpi.com If this compound is found to possess interesting and potent biological activity, its structure could serve as a template for the design and synthesis of specific research probes.
The general approach of modifying a known active scaffold is well-established. For example, novel thieno[3,2-d]pyrimidine (B1254671) derivatives have been designed and synthesized as potent FAK inhibitors for cancer research. nih.gov Similarly, the Aprepitant scaffold itself has been used to create radioconjugates for imaging NK1R-positive tumors in nuclear medicine. mdpi.com
Future research in this area could involve:
Development of Probes for Novel Targets: If this compound or an analogue is confirmed to be a potent TRAAK channel activator, derivatives could be synthesized to probe the channel's function. This could include creating versions with photo-activatable cross-linkers to identify binding sites or attaching fluorescent tags to visualize the channel's distribution in cells.
Optimization of Anticancer Properties: Should this compound analogues show promising anticancer activity, a medicinal chemistry campaign could be initiated. csic.es This would involve synthesizing a library of derivatives to establish a clear structure-activity relationship, with the goal of optimizing potency and selectivity.
Synthesis of Labeled Compounds: Synthesizing radiolabeled (e.g., with Carbon-14 or Tritium) versions of a biologically active this compound derivative would be essential for conducting detailed in vivo absorption, distribution, metabolism, and excretion (ADME) studies, which are prerequisites for any further therapeutic development.
This systematic approach, starting from an "impurity" and exploring its properties, could unlock new avenues for therapeutic intervention and the development of novel pharmacological tools.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Defluoro Aprepitant, and what analytical techniques are critical for confirming its structural integrity?
- This compound, a derivative of Aprepitant with fluorine atoms removed, requires precise synthesis protocols. Common synthetic approaches include selective defluorination using catalytic hydrogenation or nucleophilic substitution. Key analytical methods for structural validation include nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F), high-resolution mass spectrometry (HRMS), and X-ray crystallography. Purity must be verified via HPLC with UV detection, ensuring no residual fluorinated intermediates .
- Methodological Note: Reproducibility hinges on documenting reaction conditions (e.g., temperature, catalysts) and cross-referencing spectral data with computational models (e.g., density functional theory for NMR chemical shifts).
Q. How does this compound’s pharmacokinetic profile compare to Aprepitant in preclinical models?
- Preclinical studies should assess bioavailability, half-life, and tissue distribution using LC-MS/MS for quantitative analysis. For example, rodent models can compare plasma concentration-time curves after oral administration. Aprepitant’s NK-1 receptor occupancy data (e.g., striatal binding assays in gerbils ) provide a template for Defluoro analog studies.
- Methodological Note: Use crossover study designs to minimize inter-subject variability. Include controls for cytochrome P450 interactions, as fluorine removal may alter metabolic stability .
Advanced Research Questions
Q. What mechanistic insights explain this compound’s altered binding affinity to NK-1 receptors compared to Aprepitant?
- Fluorine atoms in Aprepitant enhance lipophilicity and influence receptor-ligand interactions. Defluoro derivatives may exhibit reduced binding due to disrupted hydrophobic pockets. Techniques like molecular dynamics simulations and cryo-EM can map conformational changes in NK-1 receptors. Compare occupancy rates using radioligand displacement assays (e.g., [¹⁸F]FE-SPA-RQ autoradiography ).
- Methodological Note: Validate computational predictions with mutagenesis studies (e.g., alanine scanning of receptor residues). Use dose-response curves to quantify IC₅₀ shifts .
Q. How should researchers address contradictory efficacy data in this compound studies?
- Contradictions may arise from variability in experimental models (e.g., species-specific receptor isoforms) or dosing regimens. For example, Aprepitant’s lack of efficacy in anti-histamine-refractory prurigo highlights the need for patient stratification (e.g., neurogenic vs. inflammatory itch pathways).
- Methodological Note: Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. Conduct meta-analyses of preclinical/clinical data to identify confounding variables (e.g., pharmacokinetic differences) .
Q. What experimental designs optimize reproducibility in this compound’s in vivo toxicity assessments?
- Follow EPA guidelines for toxicity studies: standardized dosing, longitudinal monitoring, and endpoint selection (e.g., hepatorenal biomarkers). Include positive/negative controls (e.g., Aprepitant for comparative toxicity) .
- Methodological Note: Use blinded randomized trials to mitigate bias. Publish raw data (e.g., histopathology images, plasma analyte levels) in supplementary materials to enable independent verification .
Data Analysis and Reporting
Q. How can researchers structure datasets to facilitate meta-analyses of this compound’s therapeutic potential?
- Organize data into tables with columns for:
- Parameter : Dose, administration route, model system.
- Outcome : Receptor occupancy (%), plasma concentration (ng/mL), adverse events.
- Statistical Metrics : p-values, confidence intervals, effect size (e.g., Cohen’s d).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
